threo Ifenprodil hemitartrate threo Ifenprodil hemitartrate Potent σ receptor agonist (Ki values are 59.1 and 2 nM for σ1 and σ2 receptors respectively) and NR2B subunit-selective NMDA receptor antagonist (IC50 values are 0.22 and 324.8 μM at NR2B and NR2A respectively). Displays ~8-fold reduced affinity at α-adrenoceptors compared to Ifenprodil. Inhibits the hERG potassium channel (IC50 = 88 nM) and exhibits antiarrhythmic activity in vivo.
Brand Name: Vulcanchem
CAS No.: 1312991-83-5
VCID: VC0004585
InChI: InChI=1S/4C21H27NO2.2C4H6O6/c4*1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17;2*5-1(3(7)8)2(6)4(9)10/h4*2-10,16,18,21,23-24H,11-15H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t4*16-,21+;;/m1100../s1
SMILES: CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O
Molecular Formula: C92H120N4O20
Molecular Weight: 1601.98

threo Ifenprodil hemitartrate

CAS No.: 1312991-83-5

Inhibitors

VCID: VC0004585

Molecular Formula: C92H120N4O20

Molecular Weight: 1601.98

threo Ifenprodil hemitartrate - 1312991-83-5

CAS No. 1312991-83-5
Product Name threo Ifenprodil hemitartrate
Molecular Formula C92H120N4O20
Molecular Weight 1601.98
IUPAC Name 4-[(1S,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;4-[(1R,2R)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;2,3-dihydroxybutanedioic acid
Standard InChI InChI=1S/4C21H27NO2.2C4H6O6/c4*1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17;2*5-1(3(7)8)2(6)4(9)10/h4*2-10,16,18,21,23-24H,11-15H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t4*16-,21+;;/m1100../s1
Standard InChIKey MMUFFGLAKFWLGJ-RRQZTXAJSA-N
SMILES CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O
Description Potent σ receptor agonist (Ki values are 59.1 and 2 nM for σ1 and σ2 receptors respectively) and NR2B subunit-selective NMDA receptor antagonist (IC50 values are 0.22 and 324.8 μM at NR2B and NR2A respectively). Displays ~8-fold reduced affinity at α-adrenoceptors compared to Ifenprodil. Inhibits the hERG potassium channel (IC50 = 88 nM) and exhibits antiarrhythmic activity in vivo.
Synonyms (1S*,2S*)-threo-2-(4-Benzylpiperidino)-1-(4-hydroxyphenyl)-1-propanol hemitartrate
PubChem Compound 90488783
Last Modified Nov 11 2021
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